molecular formula C11H16ClN B6335482 (R)-2-(o-Tolyl)pyrrolidine hydrochloride CAS No. 1381929-14-1

(R)-2-(o-Tolyl)pyrrolidine hydrochloride

Cat. No.: B6335482
CAS No.: 1381929-14-1
M. Wt: 197.70 g/mol
InChI Key: HNRKKCHTNWTYLS-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(o-Tolyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and ability to act as scaffolds for drug development. The ®-2-(o-Tolyl)pyrrolidine hydrochloride is particularly interesting due to its stereochemistry, which can influence its interaction with biological targets.

Scientific Research Applications

®-2-(o-Tolyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(o-Tolyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the o-tolyl group, which is an aromatic ring with a methyl substituent at the ortho position.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. This can be achieved by reacting the o-tolyl group with a suitable amine precursor under acidic conditions.

    Chirality Introduction: The introduction of chirality is achieved through the use of chiral catalysts or chiral starting materials. This ensures that the final product is the ®-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(o-Tolyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for the initial synthesis and cyclization steps.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(o-Tolyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of ®-2-(o-Tolyl)pyrrolidine hydrochloride.

    Reduction: More saturated pyrrolidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ®-2-(o-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer due to its unique spatial orientation, which influences its interaction with enantioselective proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness

®-2-(o-Tolyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the o-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and development. Its ability to interact selectively with biological targets sets it apart from other pyrrolidine derivatives.

Properties

IUPAC Name

(2R)-2-(2-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKKCHTNWTYLS-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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